diphenyl-lambda~5~-phosphane CAS No. 178943-29-8](/img/structure/B14261882.png)
[1-(Cyclohex-1-en-1-yl)ethenyl](oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane: is a unique organophosphorus compound characterized by its cyclohexene, ethenyl, and diphenyl groups attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane typically involves the reaction of cyclohexene with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of cyclohexene and diphenylphosphine oxide. These intermediates are then reacted under optimized conditions to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine form, using reagents like lithium aluminum hydride.
Substitution: The ethenyl and cyclohexene groups can participate in substitution reactions, where various substituents can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in the synthesis of other organophosphorus compounds.
Biology:
- Investigated for its potential as a bioactive molecule in medicinal chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug design and development due to its unique structural features.
- Explored for its role in enzyme inhibition and other biochemical pathways.
Industry:
- Utilized in the development of advanced materials, such as polymers and catalysts.
- Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or other biochemical processes.
Comparison with Similar Compounds
Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to a phosphine core.
Cyclohexylphosphine: Contains a cyclohexyl group attached to a phosphine core.
Diphenylphosphine oxide: Similar structure but lacks the ethenyl and cyclohexene groups.
Uniqueness:
- The presence of both cyclohexene and ethenyl groups in 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane provides unique reactivity and potential applications not found in simpler phosphine compounds.
- Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
178943-29-8 |
|---|---|
Molecular Formula |
C20H21OP |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[1-(cyclohexen-1-yl)ethenyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H21OP/c1-17(18-11-5-2-6-12-18)22(21,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h3-4,7-11,13-16H,1-2,5-6,12H2 |
InChI Key |
WHYACTOBJKCMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CCCCC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)

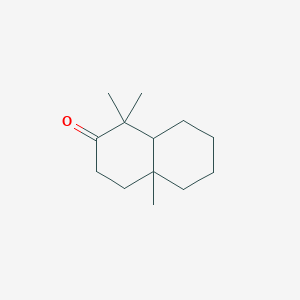
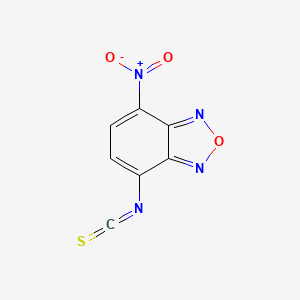


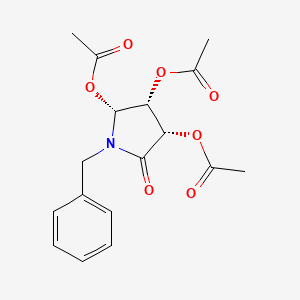

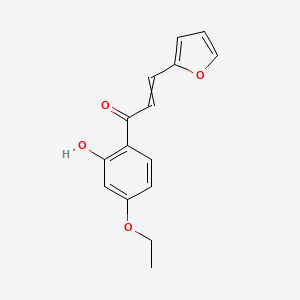

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)

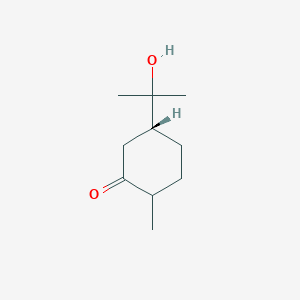
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
